molecular formula C16H24OS B312813 1-[4-(Heptylsulfanyl)phenyl]-1-propanone

1-[4-(Heptylsulfanyl)phenyl]-1-propanone

Cat. No.: B312813
M. Wt: 264.4 g/mol
InChI Key: XEYILKQZILMODA-UHFFFAOYSA-N
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Description

1-[4-(Heptylsulfanyl)phenyl]-1-propanone is a ketone derivative characterized by a propanone backbone substituted with a phenyl group bearing a heptylsulfanyl (C₇H₁₅S-) moiety at the para position.

  • Molecular formula: Likely C₁₆H₂₄OS (inferred from shorter-chain analogs like 1-[4-(methylthio)phenyl]-1-propanone, C₁₀H₁₂OS ).

Properties

Molecular Formula

C16H24OS

Molecular Weight

264.4 g/mol

IUPAC Name

1-(4-heptylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C16H24OS/c1-3-5-6-7-8-13-18-15-11-9-14(10-12-15)16(17)4-2/h9-12H,3-8,13H2,1-2H3

InChI Key

XEYILKQZILMODA-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=CC=C(C=C1)C(=O)CC

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkylsulfanyl Substituents

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
1-[4-(Methylthio)phenyl]-1-propanone C₁₀H₁₂OS 180.27 Methylthio (SCH₃) Density: 1.08 g/cm³; m.p.: 61°C; b.p.: 184°C (20 Torr). Lower lipophilicity compared to heptyl analog .
1-[4-(Butylthio)phenyl]-1-propanone C₁₃H₁₈OS 222.35 Butylthio (SC₄H₉) GHS safety Requires precautions for inhalation and skin contact. Higher boiling point than methyl analog due to longer chain .
1-[4-(Heptylsulfanyl)phenyl]-1-propanone C₁₆H₂₄OS (inferred) ~264.43 Heptylsulfanyl Predicted properties : Higher molecular weight and lipophilicity; reduced volatility compared to methyl/butyl analogs. Potential applications in surfactants or polymer chemistry.

Analogs with Bulky or Electron-Withdrawing Groups

Compound Name Molecular Formula Molecular Weight Substituent Key Differences
4'-(tert-Butyl)propiophenone C₁₃H₁₈O 190.28 tert-Butyl (C(CH₃)₃) Steric hindrance reduces reactivity in nucleophilic reactions. Used in organic synthesis intermediates .
1-[4-(Trifluoromethyl)phenyl]-1-propanone C₁₀H₉F₃O 202.18 CF₃ Electron-withdrawing group increases electrophilicity; potential use in fluorinated pharmaceuticals or agrochemicals .
1-[4-(Butylsulfonyl)phenyl]-1-propanone C₁₃H₁₈O₃S 254.34 Sulfonyl (SO₂C₄H₉) Polar sulfonyl group enhances solubility in polar solvents; differs in oxidation state and reactivity compared to sulfanyl analogs .

Functionalized Propanones in Pharmaceuticals

  • Ketobemidone: A piperidine-substituted propanone used as an opioid analgesic. Demonstrates the role of propanone derivatives in medicinal chemistry .
  • Ritodrine: Contains a phenylmethoxy-propanone structure, highlighting the versatility of propanone scaffolds in drug design .

Key Research Findings

Lipophilicity Trends : Increasing alkyl chain length (e.g., methyl → heptyl) correlates with higher logP values, affecting membrane permeability and bioavailability .

Reactivity : Sulfanyl groups (S–) are nucleophilic and prone to oxidation, whereas sulfonyl groups (SO₂–) are electron-deficient and stabilize adjacent charges .

Safety Profile: Shorter-chain analogs (e.g., butylthio-propanone) require strict handling protocols due to inhalation risks ; longer chains (heptyl) may reduce volatility but necessitate studies on biodegradation.

Data Tables

Table 1: Physical Properties of Selected Propanones

Compound m.p. (°C) b.p. (°C) Density (g/cm³) Molecular Weight
1-[4-(Methylthio)phenyl]-1-propanone 61 184* 1.08 180.27
4'-(tert-Butyl)propiophenone N/A N/A N/A 190.28
1-[4-(Butylsulfonyl)phenyl]-1-propanone N/A N/A N/A 254.34

*At 20 Torr .

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